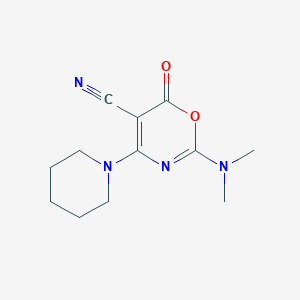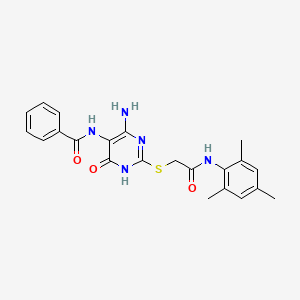![molecular formula C12H7FN4O2 B2571588 [1,2,4]Oxadiazol-5-yl]-3H-pyrimidin-4-on CAS No. 2108312-51-0](/img/structure/B2571588.png)
[1,2,4]Oxadiazol-5-yl]-3H-pyrimidin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Oxadiazol-5-yl]-3H-pyrimidin-4-one” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor .
Synthesis Analysis
Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The molecular structure of oxadiazoles is characterized by a five-membered ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
Oxadiazoles have been found to show various chemical reactions. For example, they can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary depending on their specific structure and substituents . For example, substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .
Wissenschaftliche Forschungsanwendungen
Agonisten des G-Protein-gekoppelten Gallensäurerezeptors 1 (GPBAR1)
Verbindungen, die die Oxadiazol-Einheit enthalten, wurden als potente nicht-steroidale Agonisten für GPBAR1 identifiziert . Dieser Rezeptor spielt eine bedeutende Rolle bei Stoffwechsel- und Entzündungskrankheiten, darunter Typ-2-Diabetes, Fettleibigkeit und nicht-alkoholische Fettleberhepatitis. Die selektive Aktivierung von GPBAR1 kann die Transkription von Zielgenen wie Proglucagon stimulieren, was zu positiven Effekten wie der Senkung des Blutzuckerspiegels und der Insulinwerte sowie der Steigerung der Insulinsensitivität führt .
Antikrebsmittel
Oxadiazol-Derivate haben sich als vielversprechende Antikrebsmittel erwiesen. Sie wurden synthetisiert und charakterisiert auf ihr Potenzial, gegen Krebszelllinien zu wirken. Beispielsweise haben bestimmte Oxadiazol-Verbindungen in-vitro-Antikrebsaktivitäten mit IC50-Werten gezeigt, die ihre Wirksamkeit gegen bestimmte Krebszelllinien belegen . Diese Ergebnisse deuten darauf hin, dass Oxadiazol-basierte Verbindungen zu weniger toxischen, effektiveren Krebstherapien entwickelt werden könnten.
Antibakterielle Aktivität
Der Oxadiazol-Ring ist bekannt für seine antimikrobiellen Eigenschaften. Synthetisierte Oxadiazol-Verbindungen wurden auf ihre in-vitro-antimikrobielle Aktivität untersucht, was ihr Potenzial als pharmakologisch aktive Moleküle bei der Entwicklung neuer antimikrobieller Mittel aufzeigt .
Energetische Materialien
Aufgrund ihrer strukturellen Eigenschaften werden Oxadiazol-Derivate bei der Entwicklung energetischer Materialien eingesetzt. Diese Verbindungen weisen eine geringe mechanische Empfindlichkeit und ein hohes Gasvolumen bei der Detonation auf, was sie für Anwendungen geeignet macht, die eine hohe Energieabgabe erfordern .
Fluoreszierende Farbstoffe und OLEDs
Der Oxadiazol-Kern wird bei der Synthese von fluoreszierenden Farbstoffen und organischen Leuchtdioden (OLEDs) verwendet. Diese Anwendungen nutzen die Fähigkeit der Verbindung, bei elektrischer Stimulation Licht auszustrahlen, was für Display-Technologien unerlässlich ist .
Synthese anderer Heterocyclen
Oxadiazole können in andere Heterocyclen umgelagert werden, eine Eigenschaft, die in der organischen Synthese aktiv eingesetzt wird. Diese Flexibilität ermöglicht die Entwicklung neuartiger Verbindungen mit verschiedenen Funktionalitäten, die den Umfang der chemischen Synthese und des Wirkstoffdesigns erweitern .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Oxadiazol-5-yl]-3H-pyrimidin-4-one is a compound that has been synthesized and studied for its potential biological activities Oxadiazole derivatives have been found to interact with various targets, including the g-protein coupled bile acid receptor-1 (gpbar1) .
Mode of Action
For instance, some oxadiazole derivatives have been found to act as agonists of the GPBAR1 . This means they can bind to this receptor and activate it, leading to various downstream effects.
Biochemical Pathways
It is known that activation of gpbar1 can lead to various downstream effects, including the transcription of the proglucagon gene and the secretion of the incretin glp-1 . These effects can have various impacts on metabolic processes.
Pharmacokinetics
The pharmacokinetic properties of oxadiazole derivatives are generally influenced by their chemical structure and the presence of various functional groups .
Result of Action
Oxadiazole derivatives have been found to have various biological activities, including anticancer , antidiabetic , antiviral , and anti-inflammatory properties.
Action Environment
It is known that the biological activity of oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Oxadiazol-5-yl]-3H-pyrimidin-4-one are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and can vary depending on the specific context of the biochemical reaction .
Cellular Effects
Oxadiazol-5-yl]-3H-pyrimidin-4-one has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context of the cellular process .
Molecular Mechanism
The molecular mechanism of action of Oxadiazol-5-yl]-3H-pyrimidin-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxadiazol-5-yl]-3H-pyrimidin-4-one can change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Oxadiazol-5-yl]-3H-pyrimidin-4-one can vary with different dosages in animal models . This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Oxadiazol-5-yl]-3H-pyrimidin-4-one is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Oxadiazol-5-yl]-3H-pyrimidin-4-one within cells and tissues is a complex process that involves interactions with transporters and binding proteins . This can influence its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of Oxadiazol-5-yl]-3H-pyrimidin-4-one can influence its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O2/c13-9-4-2-1-3-7(9)10-16-12(19-17-10)8-5-14-6-15-11(8)18/h1-6H,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUHRKXNGWMKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2571506.png)
![N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2571507.png)
![4-(2-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2571509.png)



![5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2571514.png)
![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine;trihydrochloride](/img/structure/B2571515.png)

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571521.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2571525.png)
